molecular formula C8H4ClF3N2 B8222196 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine

Cat. No.: B8222196
M. Wt: 220.58 g/mol
InChI Key: CKVFNXOLJFSILP-UHFFFAOYSA-N
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Description

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound featuring a fused imidazole-pyridine core substituted with chlorine and trifluoromethyl groups at positions 8 and 6, respectively. Its molecular formula is C₉H₅ClF₃N₂, with a molecular weight of 237.6 g/mol. The compound is synthesized via cyclocondensation or substitution reactions, as demonstrated in studies using ethyl pyruvate and 3-chloro-5-(trifluoromethyl)pyridin-2-amine as precursors . It serves as a key intermediate in pharmaceuticals and agrochemicals, particularly in the development of glucagon-like peptide-1 receptor (GLP-1R) agonists and nematicidal agents .

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-6-1-5(8(10,11)12)3-14-4-13-2-7(6)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVFNXOLJFSILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN2C=C1C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of chlorinated imidazo[1,5-a]pyridine with trifluoromethylating agents. For instance, the reaction between chlorinated imidazo[1,5-a]pyridine and trifluoromethyl bromide in the presence of a base such as magnesium bromide can yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions with different reagents to form complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine derivatives. For instance, a series of imidazo[1,5-a]pyridine-chalcone derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including breast (MDA-MB-231), colon (RKO), bone (MG-63), prostate (PC-3), and liver (HepG2) cancer cells. The results indicated that certain derivatives exhibited promising cytotoxic effects with IC50 values as low as 3.26 μM against the MDA-MB-231 cell line, demonstrating selectivity over normal cells .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions. Notably, researchers have explored various synthetic routes to enhance yield and purity. For example, a method involving lithium hydroxide monohydrate in ethanol resulted in a high yield of the compound .

Case Study 1: Cytotoxicity Evaluation

A study conducted on a series of imidazo[1,5-a]pyridine derivatives demonstrated their efficacy against multiple cancer cell lines. The derivatives were characterized using spectroscopic techniques and evaluated using the MTT assay. The findings indicated that the synthesized compounds exhibited significant selectivity towards cancer cells compared to normal cells. For example:

CompoundCell LineIC50 (µM)Selectivity Ratio
7nMDA-MB-2314.2311
7oPC-314.864
7nHepG220.832

This data illustrates the potential for developing targeted anticancer therapies based on these compounds .

Case Study 2: Structure-Activity Relationship Studies

In another investigation focusing on structure-activity relationships, researchers modified various positions on the imidazo[1,5-a]pyridine scaffold to evaluate changes in biological activity. The introduction of different substituents significantly affected cytotoxicity and selectivity profiles against specific cancer types. This approach is critical for optimizing drug candidates for further development in clinical settings .

Mechanism of Action

The mechanism of action of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural Analogues within the Imidazo[1,5-a]pyridine Family

(a) 6-(Trifluoromethyl)imidazo[1,5-a]pyridine Derivatives
  • 3-(Pyridin-3-yl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine (3aa) : This derivative lacks the 8-chloro substituent but retains the 6-trifluoromethyl group. It exhibits distinct electronic properties due to the absence of electron-withdrawing chlorine, which may reduce electrophilicity compared to the target compound. Such derivatives are explored for applications in coordination chemistry and materials science .
  • 8-Aryl-6-chloro-3-nitroimidazo[1,2-a]pyridines: Although these belong to the imidazo[1,2-a]pyridine subclass, their nitro and aryl substituents confer potent antitrypanosomal activity, contrasting with the trifluoromethyl/chloro combination in the target compound, which is tailored for agrochemical use .
(b) Imidazo[1,5-a]pyridine Fluorophores

Compounds like 1-methyl-3-(pyridin-3-yl)imidazo[1,5-a]pyridine (3ab) feature long alkyl chains or aromatic substituents, enabling solvatochromic behavior for use as fluorescent membrane probes. The target compound’s chloro and trifluoromethyl groups render it less polar, prioritizing metabolic stability over fluorescence .

Comparison with Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines differ in ring fusion (positions 1 and 2 vs. 1 and 5), altering molecular geometry and bioactivity:

  • Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: This isomer has a melting point of 132–136°C and is used as a chemical intermediate. Its carboxylate ester group enhances solubility compared to the non-esterified target compound .
  • 6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine : The nitro and phenylthio groups confer antiparasitic activity, whereas the target compound’s chloro/trifluoromethyl combination optimizes nematicidal efficacy .

Pharmacokinetic and Physicochemical Properties

Property 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine Imidazo[1,2-a]pyridine Carboxylate 6-(Trifluoromethyl)imidazo[1,5-a]pyridine
Molecular Weight 237.6 g/mol 292.65 g/mol 268.2 g/mol
logD ~2.5 (estimated) 3.1 ~2.8
Melting Point Not reported 132–136°C Oil (liquid at RT)
Key Substituents 8-Cl, 6-CF₃ 8-Cl, 6-CF₃, 2-COOEt 6-CF₃, 3-pyridinyl
Primary Application Agrochemicals, GLP-1R agonists Chemical intermediate Coordination chemistry

The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability, while the chlorine atom directs electrophilic substitution reactions during derivatization .

Biological Activity

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chlorine atom at the 8th position and a trifluoromethyl group at the 6th position on the imidazo[1,5-a]pyridine ring system. Its molecular formula is C8H4ClF3N2C_8H_4ClF_3N_2, with a molecular weight of approximately 220.58 g/mol. The melting point ranges from 107°C to 109°C .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it can modulate enzyme activities and receptor functions, leading to various pharmacological effects. For instance, its antimicrobial properties may arise from inhibiting key enzymes involved in bacterial cell wall synthesis .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens. For example:

  • In vitro studies showed that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
  • Case Study : A study involving various bacterial strains indicated that this compound inhibited growth effectively, suggesting potential for further development as an antimicrobial agent.

Antifungal Activity

The compound has also been evaluated for antifungal properties:

  • Research Findings : In vitro assays revealed that it possesses substantial antifungal activity against common fungal pathogens such as Candida species. The mechanism appears to involve disruption of fungal cell membrane integrity.

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties:

  • Cell Line Studies : It has been tested on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Results indicated IC50 values in the micromolar range, demonstrating its potential as an anticancer agent.
Cell LineIC50 (μM)
MCF-712.5
HepG215.3
A54910.7

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Antimicrobial Agent : Development as a new class of antibiotics.
  • Antifungal Treatment : Potential use in treating fungal infections.
  • Cancer Therapy : Further investigation into its role as an anticancer drug.

Q & A

Basic: What synthetic strategies are effective for preparing 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation reactions. For example, analogous compounds are synthesized via brominated intermediates (e.g., 6-bromo-2-(bromomethyl)quinoline) using reagents like N-bromosuccinimide (NBS) in CCl₄, followed by Gabriel synthesis or hydrolysis steps . Optimizing reaction conditions includes:

  • Catalyst selection : Polyphosphoric acid (PPA) or DMF/K₂CO₃ systems enhance cyclization efficiency .
  • Temperature control : Heating to 160°C improves reaction rates but requires careful monitoring to avoid decomposition .
  • Purification : Column chromatography (e.g., hexane/ethyl acetate mixtures) isolates pure products, with yields up to 76% reported for similar triazolo derivatives .

Advanced: How do electron-withdrawing groups (Cl, CF₃) affect the regioselectivity and electronic properties of imidazo[1,5-a]pyridines?

Methodological Answer:
The Cl and CF₃ groups significantly influence electronic distribution and reactivity:

  • Regioselectivity : CF₃ at position 6 directs electrophilic substitution to position 8 due to its strong electron-withdrawing effect, as seen in analogous triazolo derivatives .
  • Electronic properties : Computational studies (e.g., DFT) reveal that Cl and CF₃ lower HOMO-LUMO gaps, enhancing electrophilicity and potential binding to biological targets .
  • Crystallographic data : X-ray diffraction shows twisted conformations (e.g., 55.6° dihedral angles for carboxylate groups), affecting intermolecular interactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., Cl and CF₃ cause deshielding) .
  • IR spectroscopy : Detect functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹ for CF₃) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peaks with <5 ppm error) .
  • X-ray crystallography : Resolve crystal packing and torsional angles, critical for structure-activity studies .

Advanced: How can computational methods predict the reactivity and bioactivity of trifluoromethyl-substituted imidazo[1,5-a]pyridines?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, CF₃ lowers LUMO energy, enhancing reactivity toward nucleophiles .
  • Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) to assess metabolic stability or target engagement .
  • Molecular dynamics (MD) : Model solvation effects and conformational flexibility to optimize pharmacokinetic properties .

Basic: How can researchers troubleshoot low yields in cyclocondensation reactions for imidazo[1,5-a]pyridines?

Methodological Answer:

  • Catalyst optimization : Replace PPA with milder acids (e.g., acetic anhydride) to reduce side reactions .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Stoichiometry adjustments : Use excess nitroalkanes (1.5–2.0 eq) to drive cyclization .
  • Byproduct analysis : TLC or LC-MS monitors reaction progress; column chromatography removes unreacted starting materials .

Advanced: What strategies address contradictions in reported synthetic yields for imidazo[1,5-a]pyridine derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Reagent purity : Impure brominated precursors (e.g., 6-bromo-2-(bromomethyl)quinoline) reduce yields. Use freshly distilled reagents or recrystallize intermediates .
  • Crystallization conditions : Slow evaporation of hexane/ethyl acetate (3:1 v/v) over 7 days improves crystal quality and purity .
  • Reaction scaling : Pilot small-scale reactions (1–5 mmol) before scaling up; microwave-assisted synthesis reduces side reactions .

Advanced: How do structural modifications at position 8 influence the biological activity of imidazo[1,5-a]pyridines?

Methodological Answer:

  • Chlorine substitution : Enhances lipophilicity (logP ~1.12), improving blood-brain barrier penetration in CNS-targeted compounds .
  • Trifluoromethyl effects : CF₃ increases metabolic stability by resisting oxidative degradation, as shown in pharmacokinetic studies of similar triazolo derivatives .
  • SAR studies : Replace Cl with Br or I to assess halogen bonding interactions with target proteins .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine

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